molecular formula C18H15NS2 B11962834 N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide

N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide

Cat. No.: B11962834
M. Wt: 309.5 g/mol
InChI Key: MIVUWDBSUAOVIB-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is an organic compound that features a naphthalene ring and a phenylthio group attached to an ethanethioamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide typically involves the reaction of naphthalen-1-amine with 2-(phenylthio)ethanethioamide under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. For instance, the use of copper-catalyzed coupling reactions has been reported to be effective in synthesizing similar compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide involves its interaction with specific molecular targets. For instance, in catalytic reactions, it acts as a ligand that coordinates with metal centers, facilitating the formation of reactive intermediates . In biological systems, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Naphthalen-1-yl)-2-(phenylthio)ethanethioamide is unique due to its combination of a naphthalene ring and a phenylthio group, which imparts distinct chemical reactivity and potential applications. Its ability to act as a ligand in catalytic reactions and its potential biological activity make it a compound of significant interest.

Properties

Molecular Formula

C18H15NS2

Molecular Weight

309.5 g/mol

IUPAC Name

N-naphthalen-1-yl-2-phenylsulfanylethanethioamide

InChI

InChI=1S/C18H15NS2/c20-18(13-21-15-9-2-1-3-10-15)19-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,19,20)

InChI Key

MIVUWDBSUAOVIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=S)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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